
3-((2-Nitrophenyl)thio)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Nitrophenyl)thio)propanal: is an organic compound with the molecular formula C9H9NO3S. It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a propanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Nitrophenyl)thio)propanal typically involves the reaction of 2-nitrothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as continuous flow reactors, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-((2-Nitrophenyl)thio)propanal can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-((2-Nitrophenyl)thio)propanal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study the interactions of nitrophenyl groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its therapeutic potential in various medical applications.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating customized chemical products.
Mecanismo De Acción
The mechanism of action of 3-((2-Nitrophenyl)thio)propanal involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The thioether linkage provides stability and flexibility to the molecule, allowing it to participate in various chemical processes. The propanal group can act as a reactive site for further chemical modifications.
Comparación Con Compuestos Similares
3-((2-Nitrophenyl)thio)propanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-((2-Nitrophenyl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Nitrothiophenol: The parent compound with a nitrophenyl group attached to a thiol group.
Uniqueness: 3-((2-Nitrophenyl)thio)propanal is unique due to the presence of the aldehyde group, which provides additional reactivity compared to its alcohol and carboxylic acid counterparts. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with diverse chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9NO3S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
3-(2-nitrophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9NO3S/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-6H,3,7H2 |
Clave InChI |
MZLPSIGEFBNINE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



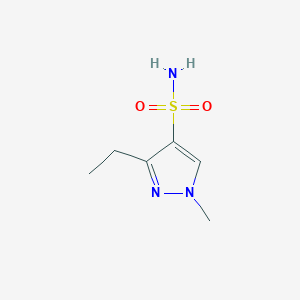

![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
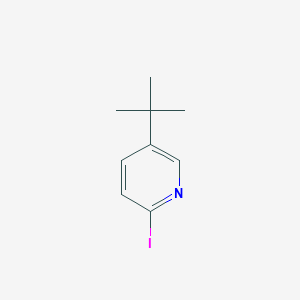
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
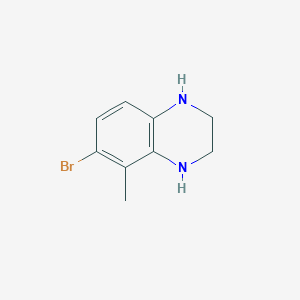
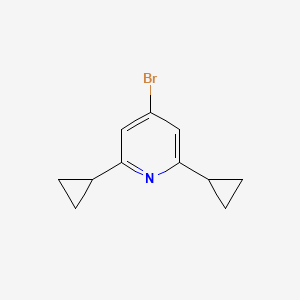
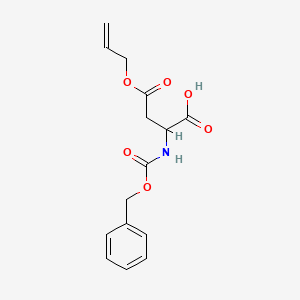

![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)
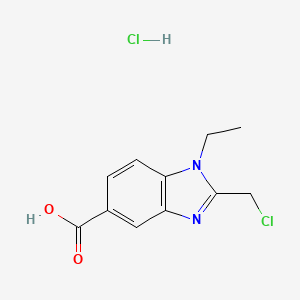
![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)

